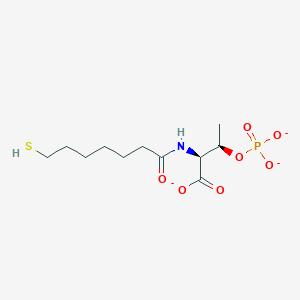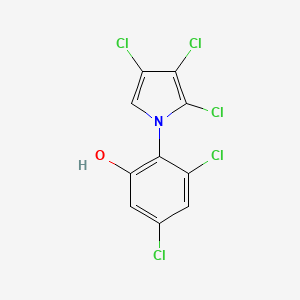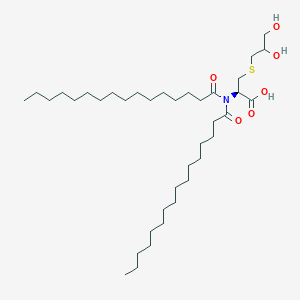
NSC 80467
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 80467 is a novel fused naphthquinone imidazolium derivative known for its role as a DNA damaging agent. It selectively inhibits survivin, a protein that inhibits apoptosis and is overexpressed in many cancers. By preferentially inhibiting DNA synthesis, this compound induces DNA damage markers such as γH2AX and pKAP1 .
Preparation Methods
The synthesis of NSC 80467 involves the fusion of naphthquinone and imidazolium structures. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques.
Chemical Reactions Analysis
NSC 80467 undergoes several types of chemical reactions, primarily focusing on its role as a DNA damaging agent:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of reactive oxygen species that contribute to DNA damage.
Reduction: The compound may also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: The reactions typically involve standard reagents such as oxidizing agents (e.g., hydrogen peroxide) and nucleophiles (e.g., amines). The conditions often include controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products: The major products formed from these reactions include various DNA adducts and damaged DNA fragments
Scientific Research Applications
NSC 80467 has several scientific research applications:
Chemistry: It is used as a model compound to study DNA damage and repair mechanisms.
Biology: The compound is employed in cell biology to investigate the effects of DNA damage on cell cycle progression and apoptosis.
Medicine: this compound is being explored as a potential chemotherapeutic agent due to its ability to selectively inhibit survivin and induce apoptosis in cancer cells.
Industry: While its industrial applications are limited, this compound is used in research and development settings to develop new cancer therapies .
Mechanism of Action
NSC 80467 exerts its effects by selectively inhibiting survivin, a protein that prevents apoptosis. By inhibiting survivin, this compound promotes apoptosis in cancer cells. The compound preferentially inhibits DNA synthesis, leading to the induction of DNA damage markers such as γH2AX and pKAP1. These markers indicate the presence of DNA double-strand breaks and other forms of DNA damage. The DNA damage response is a key pathway involved in the compound’s mechanism of action .
Comparison with Similar Compounds
NSC 80467 is similar to other DNA damaging agents, particularly YM155, another well-characterized survivin suppressant. Both compounds have a similar spectrum of activity against the NCI-60 cell line panel, suppress survivin expression, and induce a DNA damage response. this compound is unique in its specific chemical structure and its ability to preferentially inhibit DNA synthesis at lower concentrations than those required to inhibit survivin expression .
Similar Compounds
- YM155
- Chromomycin A3
- Bisantrene Hydrochloride
- Actinomycin D
Properties
Molecular Formula |
C24H22BrN3O5 |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]benzo[f]benzimidazol-3-ium-4,9-dione;bromide |
InChI |
InChI=1S/C24H22N3O5.BrH/c1-14(2)12-25-15(3)26(13-20(28)16-8-10-17(11-9-16)27(31)32)22-21(25)23(29)18-6-4-5-7-19(18)24(22)30;/h4-11,14H,12-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SDVDJIZVNFVMLG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(N1CC(C)C)C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
Synonyms |
NSC 80467 NSC80467 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![14-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;2-sulfoacetate](/img/structure/B1263332.png)

![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
![[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263339.png)
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)





